molecular formula C6H16Cl2N2 B3025580 (R)-1,3-Dimethylpiperazine dihydrochloride CAS No. 1152110-26-3

(R)-1,3-Dimethylpiperazine dihydrochloride

Cat. No. B3025580
M. Wt: 187.11
InChI Key: ADCWAVJWPWKDRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-1,3-Dimethylpiperazine dihydrochloride” is a chemical compound with the molecular formula C5H12N2 · 2HCl and a molecular weight of 173.08 g/mol . It is also known as "®-3-Piperidinaminedihydrochloride" .


Synthesis Analysis

The synthesis of N-heterocycles such as piperidines often involves the use of chiral auxiliaries like tert-butanesulfinamide . Piperazine, a key component of several drugs, is commonly used in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of “®-1,3-Dimethylpiperazine dihydrochloride” can be analyzed using techniques like single-crystal X-ray diffraction (SC-XRD) analysis . The compound appears as a white to light yellow powder to crystal .


Chemical Reactions Analysis

The Griess test, an analytical chemistry test, can detect the presence of nitrite ion in solution, which is relevant for compounds like "®-1,3-Dimethylpiperazine dihydrochloride" .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “®-1,3-Dimethylpiperazine dihydrochloride” can be influenced by factors such as its molecular structure, functional groups, and degradation .

Scientific Research Applications

Molecular Structure and Spectroscopic Properties

  • Molecular Structure and Hydrogen Bonding : The molecular structure of N,N'-dimethylpiperazine derivatives, including interactions with hydrohalides like HCl, has been studied. These compounds form structures with strong hydrogen bonds and display specific conformational characteristics (Dega-Szafran et al., 2002).

Synthesis and Chemical Reactions

  • Synthesis of Derivatives : (R)-1,3-Dimethylpiperazine has been used in the synthesis of various chemical compounds, demonstrating its utility in creating diverse molecular structures (Kalogirou et al., 2020).

Nuclear Spin Resonance and Relaxation

  • Spin Resonance Studies : The 14N nuclear quadrupole resonance in N,N'-dimethylpiperazine has been investigated, revealing insights into molecular rotation and relaxation times at different temperatures (Tzalmona & Kaplan, 1974).

Crystal and Molecular Structure Analysis

  • Crystal Structure Analysis : The crystal structure of related compounds, such as 1,4-bis(chloroacetyl)-trans-2,5-dimethylpiperazine, has been determined, providing insights into the conformational properties of such molecules (Bassi & Scordamaglia, 1977).

Resonance Raman Spectroscopy

  • Vibrational Spectroscopy Studies : Research on the radical cation of N,N-dimethylpiperazine using resonance Raman spectroscopy has contributed to understanding the molecular geometry and electronic interactions in such species (Brouwer et al., 1994).

Copper Complexes

  • Formation of Copper Complexes : Studies on copper(II) acetate complexes with dimethylpiperazine and its derivatives provide insights into the chemical and spectroscopic properties of such complexes (Manhas et al., 1992).

Hydrogen-Bonded Adducts

  • Hydrogen-Bonded Structures : The formation and properties of hydrogen-bonded adducts involving N,N'-dimethylpiperazine have been studied, revealing complex molecular architectures (Farrell et al., 2002).

Catalytic Activity

  • Catalytic Applications : Research has explored the use of dimethylpiperazine derivatives as catalysts in chemical reactions, demonstrating their potential in facilitating specific organic transformations (Naïli et al., 2013).

Polyurethane Foam Production

  • Polyurethane Foam Production : Studies have evaluated the effectiveness of dimethylpiperazine as a catalyst in the production of polyurethane foam, highlighting its role in controlling reaction kinetics (Samarappuli & Liyanage, 2018).

Safety And Hazards

“®-1,3-Dimethylpiperazine dihydrochloride” may cause skin irritation, serious eye irritation, respiratory irritation, and could be harmful if swallowed .

Future Directions

Future research could focus on the development of new photosensitizers with enhanced tumor selectivity, which could improve the effectiveness of photodynamic therapy (PDT) . Additionally, the field of directed evolution could provide powerful tools for protein engineering, potentially leading to the development of biomolecules with properties that make them more suitable for specific applications .

properties

IUPAC Name

(3R)-1,3-dimethylpiperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.2ClH/c1-6-5-8(2)4-3-7-6;;/h6-7H,3-5H2,1-2H3;2*1H/t6-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADCWAVJWPWKDRK-QYCVXMPOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CCN1)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1,3-Dimethylpiperazine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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